molecular formula C22H18ClN3O4 B13363734 Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13363734
M. Wt: 423.8 g/mol
InChI Key: ZZKOFECUUXMBEP-UHFFFAOYSA-N
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Description

Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining multiple functional groups

Properties

Molecular Formula

C22H18ClN3O4

Molecular Weight

423.8 g/mol

IUPAC Name

methyl 2-[[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C22H18ClN3O4/c1-29-18-11-13(7-9-17(18)27)20-21(26-12-14(23)8-10-19(26)25-20)24-16-6-4-3-5-15(16)22(28)30-2/h3-12,24,27H,1-2H3

InChI Key

ZZKOFECUUXMBEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Step 1: Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine framework is typically synthesized via heteroannulation reactions . A copper-catalyzed method using 2-aminopyridines and ynamides under oxidative conditions (e.g., Cu(OTf)₂, O₂, MeCN, 60°C) yields the core structure . For example:

  • Reagents : Cu(OTf)₂ (20 mol%), O₂, MeCN.

  • Conditions : 60°C for 12 h .

  • Yield : 62% for analogous structures .

Step 2: N-Arylation via Pd-Catalyzed Cross-Coupling

The benzoate group is introduced via Pd-catalyzed C–N cross-coupling . Anilines react with chloronitrobenzenes using ligands like L17 and bases (e.g., K₃PO₄) to form intermediate arylamines. Subsequent steps (e.g., hydrogenation, cyclization) refine the product .

Reaction Stage Reagents/Catalysts Conditions Yield
Imidazo[1,2-a]pyridineCu(OTf)₂, O₂, MeCN60°C, 12 h62%
N-ArylationPd catalyst (L17), K₃PO₄, EtOH/H₂O80–120°C51–89%

Imidazo[1,2-a]pyridine Formation

The copper-catalyzed heteroannulation proceeds via oxidative cyclization :

  • Coordination : The 2-aminopyridine coordinates with Cu(II).

  • Oxidative Addition : The ynamide undergoes oxidative addition to Cu(II), forming a Cu(III) intermediate.

  • Cyclization : Reductive elimination forms the fused imidazo[1,2-a]pyridine ring .

Pd-Catalyzed C–N Cross-Coupling

The N-arylation mechanism involves:

  • Oxidative Addition : Pd(0) oxidizes to Pd(II) with chloronitrobenzene.

  • Transmetallation : The aniline substitutes the chloride ligand.

  • Reductive Elimination : The C–N bond forms, regenerating Pd(0) .

Functional Group Reactivity

The compound’s reactivity stems from its substituents:

  • Hydroxyl (–OH) Group : Participates in hydrogen bonding or undergoes esterification/etherification under acidic or basic conditions.

  • Methoxy (–OCH₃) Group : May act as an electron-donating group, influencing stability.

  • Chloro Substituent (–Cl) : A leaving group for nucleophilic aromatic substitution (e.g., with amines under basic conditions).

  • Amino Linkage (–NH–) : Susceptible to deprotonation or alkylation (e.g., in amide formation).

Comparative Analysis with Analogous Compounds

Compound Key Features Biological Activity
6-Chloroquinoline Chlorinated heterocycleAntimicrobial
4-Hydroxycoumarin Hydroxylated coumarin derivativeAnticoagulant
Methyl 2-{[6-chloro-2-(3,4-dihydroxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate Dual hydroxyl groups, imidazo coreAnticancer, Anti-inflammatory

Key Differentiators :

  • Unique Functional Group Array : Combines chloro, hydroxyl, methoxy, and imidazo[1,2-a]pyridine moieties, enhancing solubility and biological activity compared to simpler analogs.

  • Structural Complexity : The imidazo[1,2-a]pyridine core allows for metal coordination , a feature absent in compounds like methyl 4-amino benzoate.

Stability and Metabolism

While direct data for this compound is limited, analogs with imidazo[1,2-a]pyridine cores show:

  • Rapid Metabolism : In human liver microsomes (t₁/₂ = 21.8 min) .

  • Low Solubility : Kinetic solubility of 1.4 μM under physiological conditions .

  • High Protein Binding : <1% free plasma concentration .

Scientific Research Applications

Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

  • IUPAC Name: this compound
  • Molecular Formula: C18H17ClN2O4
  • Molecular Weight: 364.79 g/mol

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition: Compounds with imidazo-pyridine structures have been shown to inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: The compound may act as a modulator for neurotransmitter receptors, which could lead to neuroprotective effects.
  • Antioxidant Activity: The presence of methoxy and hydroxy groups suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • Cell Proliferation Inhibition: Compounds structurally similar to this compound have shown significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.63 μM to 5.85 μM .
Compound NameCell LineIC50 Value (μM)
Compound AMCF-70.63
Compound BA5495.85
Methyl CompoundMCF-7TBD

Neuroprotective Effects

Research has also suggested that similar compounds can enhance neurotransmitter levels in the brain:

  • Acetylcholine and Serotonin Levels: Studies using microdialysis have demonstrated that these compounds can increase acetylcholine and serotonin levels in the hippocampus, indicating potential benefits for neurodegenerative conditions .

Case Studies

  • Study on Enzyme Inhibition: A study investigating the enzyme inhibition properties of imidazo-pyridine derivatives reported that they could effectively inhibit MAO-B activity with an IC50 value of 0.212 μM, suggesting potential applications in treating neurological disorders .
  • Antioxidant Activity Assessment: In vitro studies evaluating antioxidant activity indicated that the compound exhibited significant free radical scavenging activity, further supporting its potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-{[6-chloro-2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate?

The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic/aromatic aldehydes or ketones. For example, imidazo[1,2-a]pyridine cores are often formed via cyclization of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. A key step includes reacting 2-(4-hydroxy-3-methoxyphenyl)-6-chloroimidazo[1,2-a]pyridine-3-amine with methyl 2-aminobenzoate under coupling conditions (e.g., using POCl₃ or DMF as a catalyst) to form the final ester linkage . Characterization via NMR (e.g., ¹H, ¹³C) and HPLC is critical to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound?

Advanced spectroscopic techniques are required:

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and the ester carbonyl (δ ~3.3 ppm for methyl ester).
  • LC-MS : To confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–460) and detect impurities.
  • X-ray crystallography : Resolves ambiguities in regiochemistry, especially for the imidazo[1,2-a]pyridine core and substituent positioning .

Q. What is the rationale behind incorporating the 4-hydroxy-3-methoxyphenyl moiety?

The 4-hydroxy-3-methoxyphenyl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) due to its polar substituents. The methoxy group also improves metabolic stability compared to unsubstituted phenols, as seen in COX-2 inhibitors and kinase modulators .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Key variables include:

  • Temperature : Controlled heating (e.g., 80–100°C) minimizes side reactions like ester hydrolysis.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
  • Catalyst selection : Use of POCl₃ or EDCI/HOBt for amide/ester bond formation reduces racemization .
  • Work-up protocols : Acidic or basic extraction removes unreacted starting materials .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

Contradictions often arise from dynamic rotational isomerism or residual solvents. Strategies include:

  • Variable-temperature NMR : Identifies conformational flexibility in the imidazo[1,2-a]pyridine core.
  • 2D NMR (COSY, NOESY) : Clarifies through-space interactions between the methoxyphenyl and benzoate groups.
  • DFT calculations : Predicts energetically favorable conformers to align with experimental data .

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP (~2.5–3.5), solubility (<10 μM), and CYP450 interactions.
  • Molecular docking : Identifies potential binding modes with targets like COX-2 or kinases, leveraging the compound’s planar aromatic system .
  • Reaction pathway modeling : Tools like Gaussian or ORCA simulate intermediates in synthesis steps, reducing trial-and-error experimentation .

Q. How does the chlorophenyl substituent influence electronic properties and reactivity?

The 6-chloro group:

  • Electron-withdrawing effect : Increases electrophilicity of the imidazo[1,2-a]pyridine core, facilitating nucleophilic attacks.
  • Steric hindrance : Impacts regioselectivity in substitution reactions (e.g., meta vs. para positions). Comparative studies with non-chlorinated analogs show reduced solubility but enhanced stability against oxidation .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Stabilizes the compound in solid form, avoiding hydrolysis of the ester group.
  • Inert atmosphere storage : Argon or nitrogen prevents oxidation of the phenolic -OH group.
  • Additives : Antioxidants like BHT (0.01–0.1% w/w) preserve integrity in solution .

Methodological Guidelines

Designing SAR Studies for Biological Activity

  • Core modifications : Replace the imidazo[1,2-a]pyridine with pyrimidine or triazole rings to assess scaffold specificity.
  • Substituent variation : Systematically alter the methoxy/hydroxy ratio on the phenyl ring to optimize binding affinity.
  • In vitro assays : Use enzyme inhibition (e.g., COX-2 IC₅₀) and cell viability (MTT) tests to correlate structure with activity .

Troubleshooting Low Yields in Scale-Up Synthesis

  • Flow chemistry : Enhances heat/mass transfer for exothermic steps (e.g., cyclization).
  • Catalyst recycling : Immobilized catalysts (e.g., polymer-supported EDCI) reduce costs.
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time .
  • Synthetic protocols:
  • Spectroscopic validation:
  • Computational modeling:
  • Stability/pharmacokinetics:

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